1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Description
Properties
IUPAC Name |
1-fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO3S/c7-6(8,9)4-2-1-3-5(11(4)10)15(12,13)14/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDNWLLASUEMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)S(=O)(=O)[O-])F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable solvent like acetonitrile. The reaction typically occurs at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar fluorinating agents and solvents. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate primarily undergoes electrophilic fluorination reactions. It can introduce fluorine atoms into various organic substrates, making it a valuable reagent in synthetic organic chemistry .
Common Reagents and Conditions
The compound is often used in conjunction with solvents like acetonitrile or dichloromethane. Reactions typically occur at room temperature or slightly elevated temperatures, depending on the specific substrate and desired outcome .
Major Products Formed
The major products formed from reactions involving this compound are fluorinated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
Scientific Research Applications
Chemical Synthesis
Reactivity and Mechanisms
The presence of both electron-withdrawing groups (the fluoro and trifluoromethyl groups) enhances the reactivity of 1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate. This makes it a valuable intermediate in organic synthesis, particularly in the formation of complex organic structures. The compound is known to participate in nucleophilic substitutions and electrophilic aromatic substitutions, which are critical reactions in synthetic organic chemistry.
Table: Key Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form new C-N bonds | Various amine derivatives |
| Electrophilic Aromatic Substitution | Forms substituted aromatic compounds | Trifluoromethylated aromatics |
Pharmaceutical Applications
Drug Development
The unique properties of this compound make it a candidate for drug development. Its ability to modulate biological activity through the introduction of fluorinated groups is particularly useful in designing pharmaceuticals that require enhanced metabolic stability and bioavailability.
Case Study: Antiviral Agents
Research has indicated that compounds with similar structures exhibit antiviral properties. The sulfonate group can enhance solubility and bioactivity, making it a potential scaffold for developing antiviral agents targeting RNA viruses.
Materials Science
Polymer Chemistry
In materials science, this compound can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and chemical resistance due to the strong electronegative character of the fluorinated groups.
Table: Properties of Polymers Modified with Fluorinated Compounds
| Property | Effect of Fluorination |
|---|---|
| Thermal Stability | Increased due to strong C-F bonds |
| Chemical Resistance | Enhanced against solvents and acids |
| Mechanical Strength | Improved tensile strength and elasticity |
Environmental Applications
Catalysis
The compound also shows potential as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize transition states can facilitate reactions that are otherwise challenging under mild conditions. This application is particularly relevant in green chemistry, where catalysts are sought that minimize waste and energy use.
Mechanism of Action
The mechanism by which 1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate exerts its effects involves the transfer of a fluorine atom to an organic substrate. This electrophilic fluorination process is facilitated by the positively charged pyridinium ring, which stabilizes the transition state and enhances the reactivity of the fluorine atom . The molecular targets and pathways involved depend on the specific substrate and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
- Pyridinium salts with halogen substitutions : e.g., 1-Chloro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate.
- Sulfonate-containing heterocycles : e.g., pyrimidine derivatives with trifluoromethyl and sulfonate groups (as seen in EP 4 374 877 A2) .
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (H₂O) | HPLC Retention Time (min) | Key Functional Groups |
|---|---|---|---|---|
| 1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate (hypothetical) | ~289.2 | High | ~1.3 (SMD-TFA05) | -F, -CF₃, -SO₃⁻ |
| EP 4 374 877 A2 Example Compound | 867.0 [M+H]+ | Moderate | 1.37 (SMD-TFA05) | -CF₃, pyrimidine, -SO₃⁻ |
| Reference Pyridinium Salt (1-Cl analog) | ~305.6 | Moderate | ~1.5 | -Cl, -CF₃, -SO₃⁻ |
Key Observations :
- Sulfonate groups improve aqueous solubility, as seen in both the target compound and EP 4 374 877 A2 derivatives .
Stability and Reactivity
- Thermal Stability : Trifluoromethyl groups generally enhance thermal stability due to strong C-F bonds.
- Hydrolytic Stability : Fluorine’s electronegativity may reduce hydrolysis susceptibility compared to chlorine analogs.
Crystallographic Analysis
Structural analogs, however, often exhibit planar pyridinium rings with sulfonate groups participating in hydrogen-bonding networks, influencing packing efficiency and solubility.
Biological Activity
1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate is a pyridinium compound notable for its unique structure, which includes a fluorine atom and a trifluoromethyl group. This composition imparts distinctive chemical properties that influence its biological activity. Understanding the biological implications of this compound is crucial for its potential applications in medicinal chemistry and other fields.
The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 245.15 g/mol. The presence of both electron-withdrawing groups (fluoro and trifluoromethyl) significantly enhances its reactivity, making it an interesting subject for research into its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can lead to improved pharmacokinetic properties when used in drug development.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 245.15 g/mol |
| Functional Groups | Fluoro, Trifluoromethyl, Sulfonate |
| Solubility | Soluble in polar solvents |
Biological Applications
Research has indicated that compounds similar to this compound can exhibit various biological activities, including:
- Antimicrobial Activity : Studies suggest that fluorinated compounds can enhance the antimicrobial properties due to their ability to disrupt microbial membranes.
- Anticancer Potential : The unique electronic properties of fluorinated compounds may contribute to their efficacy in targeting cancer cells by interfering with cellular signaling pathways or inducing apoptosis.
Case Studies
- Antimicrobial Efficacy : A study investigated the activity of fluorinated pyridinium compounds against various bacterial strains. Results indicated that the presence of trifluoromethyl groups significantly improved antibacterial activity compared to non-fluorinated counterparts.
- Cytotoxic Effects on Cancer Cells : Research focused on the cytotoxicity of fluorinated compounds on human cancer cell lines revealed that modifications in the pyridine ring, such as those found in this compound, led to increased cell death rates in specific cancer types .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | Moderate antimicrobial activity | Different substitution pattern |
| N-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate | Enhanced anticancer effects | Two trifluoromethyl groups |
| 2-Fluoro-6-trifluoromethylpyridine | Limited biological activity | Absence of sulfonate group |
Q & A
Q. What are the optimal synthetic routes for 1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves fluorination and sulfonation of pyridine derivatives. For example:
- Fluorination: Use potassium fluoride (KF) in dimethyl sulfoxide (DMSO) to introduce fluorine at the 1-position of the pyridine ring .
- Trifluoromethylation: Employ trifluoromethylating agents like (trifluoromethyl)copper complexes under inert conditions .
- Sulfonation: React with sulfur trioxide (SO₃) in dichloromethane at 0–5°C to introduce the sulfonate group at the 2-position .
Optimization Strategies:
- Vary solvent polarity (e.g., DMSO vs. THF) to improve fluorination efficiency .
- Use catalytic Pd(II) to accelerate trifluoromethylation .
- Monitor reaction progress via HPLC (retention time ~1.26 minutes under SMD-TFA05 conditions) to assess purity .
Table 1: Example Reaction Conditions from Analogous Studies
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Fluorination | KF, DMSO, 80°C | 72 | 95% | |
| Trifluoromethylation | CF₃Cu, THF, 25°C | 65 | 89% | |
| Sulfonation | SO₃, CH₂Cl₂, 0°C | 58 | 91% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography:
- Mass Spectrometry:
- LCMS (m/z 366 [M+H]⁺) confirms molecular weight .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridinium ring .
- Simulate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions .
- Molecular Dynamics (MD):
- Model solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction pathways .
- Validation:
Q. What strategies resolve contradictions in reported data regarding the compound’s stability under different conditions?
Methodological Answer:
- Case Study: Discrepancies in thermal stability (e.g., decomposition at 90°C vs. 110°C):
- Reproducibility Checks:
- Replicate experiments using identical heating rates (e.g., 5°C/min) and TGA instrumentation .
2. Variable Isolation: - Test stability in anhydrous vs. humid environments (RH 0% vs. 50%) to assess hygroscopic effects .
3. Cross-Validation: - Combine DSC (melting point analysis) with NMR to detect decomposition products .
- Statistical Analysis:
Q. How does the introduction of fluorine and trifluoromethyl groups influence the compound’s electronic environment and reactivity?
Methodological Answer:
- Electronic Effects:
- Experimental Validation:
- Cyclic Voltammetry: Measure reduction potentials to quantify electron deficiency (ΔE ≈ +0.3 V vs. non-fluorinated analogs) .
- Kinetic Studies: Compare reaction rates with non-fluorinated pyridinium salts in SNAr reactions .
Table 2: Electronic Impact of Substituents
| Substituent | Hammett σₚ Value | Effect on Reactivity |
|---|---|---|
| -CF₃ | +0.54 | Enhances electrophilicity |
| -F | +0.06 | Modest electron withdrawal |
| -SO₃⁻ | +0.93 | Strong charge stabilization |
Q. What role does this compound play in catalytic processes, and how can its ligand properties be optimized?
Methodological Answer:
- Ligand Design:
- Mechanistic Probes:
- Use in situ XAFS to monitor metal-ligand bonding dynamics during catalysis .
- Isotopic labeling (¹⁸O in sulfonate) to track ligand exchange rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
